molecular formula C19H28N2O6 B12056385 (2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid

Cat. No.: B12056385
M. Wt: 381.4 g/mol
InChI Key: BDHUTRNYBGWPBL-OVLDBCRESA-N
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Description

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound with a unique structure that includes both aliphatic and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. Common synthetic routes may involve the use of protecting groups such as tert-butoxycarbonyl (Boc) and benzyl (Bn) to protect the amino groups during the synthesis process. The reaction conditions often include the use of organic solvents like dichloromethane or dimethylformamide, and reagents such as dicyclohexylcarbodiimide (DCC) for coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of aliphatic and aromatic components, as well as its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C19H28N2O6

Molecular Weight

381.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1/i21+1

InChI Key

BDHUTRNYBGWPBL-OVLDBCRESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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